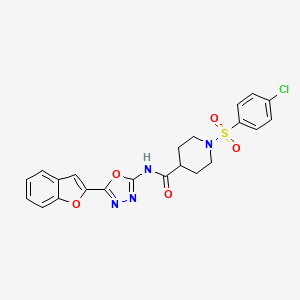

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Description

The compound N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core modified with a 4-chlorophenylsulfonyl group and a 1,3,4-oxadiazole ring substituted at the 5-position with a benzofuran-2-yl moiety. While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs highlight the importance of the oxadiazole and sulfonyl groups in conferring stability and bioactivity .

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLQUJNQBZOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an oxadiazole ring and a piperidine ring with a sulfonamide group. The synthesis typically involves several steps:

- Formation of Benzofuran Ring : Synthesized through cyclization of phenolic derivatives.

- Oxadiazole Ring Formation : Achieved via cyclization reactions involving hydrazides and carboxylic acids.

- Coupling Reactions : The final compound is obtained by coupling the intermediates using coupling agents like EDC∙HCl.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole and benzofuran demonstrate effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | E. coli | Inhibitory |

| Compound B | S. aureus | Moderate |

| Target Compound | Multiple strains | Potentially high |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds containing oxadiazole rings have been associated with apoptosis induction in cancer cells .

Case Studies

- Study on Antibacterial Properties : A study evaluated the synthesized oxadiazole derivatives for their ability to inhibit bacterial growth. The results indicated that certain substitutions on the piperidine ring enhanced antibacterial activity significantly .

- Cytotoxicity Assays : Another investigation focused on the anticancer effects of related compounds through MTT assays, revealing IC50 values suggesting potent activity against human cancer cell lines .

The biological mechanisms underlying the activity of this compound may involve:

- Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, targeting key metabolic pathways in bacteria and cancer cells.

- Receptor Binding : Some studies suggest interactions with specific receptors or proteins involved in cellular signaling pathways.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against bacteria and fungi. Studies have shown that derivatives containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial activity. For instance, compounds with piperidine structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| W6 | S. aureus | 5.19 µM |

| W1 | C. albicans | 5.08 µM |

Anticancer Properties

Research indicates that the compound may have anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, particularly glioblastoma cell lines. The cytotoxic effects were assessed using colony formation assays and TUNEL assays, revealing significant cell death attributed to DNA damage .

Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | LN229 (Glioblastoma) | 12.5 |

| 5d | LN229 (Glioblastoma) | 10.0 |

Enzyme Inhibition

Compounds featuring the oxadiazole and piperidine moieties have been linked to enzyme inhibition activities, including acetylcholinesterase and urease inhibition . These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Binding Studies

Binding studies using bovine serum albumin (BSA) have indicated that these compounds can effectively bind to proteins, which may enhance their bioavailability and therapeutic efficacy .

Diabetes Management

Some derivatives have shown hypoglycemic effects in experimental models, suggesting that they may be beneficial in managing diabetes by regulating glucose levels .

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory properties, which could be relevant for conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide:

Case Study: Anticancer Activity Assessment

A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cancer cell lines. Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through DNA damage pathways .

Case Study: Antimicrobial Efficacy

Another study focused on synthesizing piperidine derivatives with oxadiazole moieties, demonstrating their effectiveness against resistant bacterial strains and highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonyl piperidine carboxamides with heterocyclic substitutions. Below is a comparative analysis with structurally related compounds:

Key Comparisons

Core Structure :

- The target compound shares the piperidine-4-carboxamide and sulfonyl motifs with and compounds. However, its benzofuran-2-yl substitution on the oxadiazole distinguishes it from ’s phenyl-substituted analog. Benzofuran’s fused aromatic system may enhance π-π stacking interactions in enzyme binding compared to simpler phenyl groups .

Synthesis Pathways :

- and compounds utilize piperidine intermediates coupled with aryl isocyanates or sulfonyl chlorides. The target compound likely follows a similar route, but the benzofuran-oxadiazole moiety may require specialized coupling steps (e.g., cyclization of hydrazides with CS₂/KOH, as in ) .

Biological Activity: Enzyme Inhibition: ’s oxadiazole-thiol derivatives showed potent AChE inhibition (IC₅₀: ~0.1 µM), suggesting the oxadiazole ring’s critical role in enzyme interaction. The target’s benzofuran substitution could modulate selectivity or potency . Antibacterial Potential: ’s quinolone-piperazine derivatives exhibited MIC values as low as 0.17 µg/mL against E. coli. While the target lacks a quinolone core, its sulfonyl-piperidine group may contribute to similar Gram-negative activity .

Physicochemical Properties :

- The target’s higher molecular weight (~473.5 vs. 446.9 in ) due to the benzofuran group may reduce solubility but improve membrane permeability via lipophilic interactions.

Research Implications and Gaps

- Activity Prediction : The benzofuran-oxadiazole hybrid may synergize the enzyme-inhibitory properties of oxadiazoles () with the pharmacokinetic advantages of benzofuran-containing drugs (e.g., prolonged half-life).

- Synthesis Challenges : The benzofuran substitution may complicate synthesis compared to phenyl analogs, necessitating optimization of cyclization or coupling steps (see for oxadiazole-thiol protocols) .

- Data Limitations: No direct biological or spectral data exists for the target compound in the provided evidence. Future studies should prioritize in vitro screening against AChE, BChE, and bacterial strains to validate hypotheses.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves sequential coupling of the benzofuran-oxadiazole core with the sulfonylated piperidine-carboxamide moiety. Critical steps include:

- Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux .

- Sulfonylation of the piperidine ring using 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) .

- Final coupling via carbodiimide-mediated amidation to link the oxadiazole and piperidine units . Solvents such as dichloromethane or DMF are preferred for their ability to dissolve intermediates while minimizing side reactions .

Q. How is structural characterization performed?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with benzofuran protons appearing as doublets (δ 6.8–7.5 ppm) and sulfonyl groups causing deshielding of adjacent piperidine protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 512.08) .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What solvents and reaction conditions optimize synthesis?

- Solvents : DMF or dichloromethane for oxadiazole cyclization; ethanol/water mixtures for recrystallization .

- Temperature : Reflux (80–110°C) for cyclization steps; room temperature for coupling reactions .

- Catalysts : Use of DMAP or HOBt to enhance amidation efficiency .

Q. How are reaction yields monitored and improved?

- TLC Monitoring : Hexane/ethyl acetate (3:1) tracks reaction progress; UV visualization identifies intermediates .

- Purification : Column chromatography (silica gel, gradient elution) removes unreacted sulfonyl chlorides or hydrazides. Recrystallization improves crystalline purity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

- Standardized Solubility Protocols : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity .

- Dose-Response Validation : Repeat assays with freshly prepared solutions to rule out degradation .

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational methods predict biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the benzofuran moiety’s π-π stacking potential .

- MD Simulations : GROMACS assesses binding stability under physiological conditions (e.g., 100 ns trajectories at 310 K) .

Q. How to design derivatives with enhanced activity?

- SAR Studies : Modifying the benzofuran substituents (e.g., electron-withdrawing groups at C5) improves metabolic stability .

- Bioisosteric Replacement : Replace the 4-chlorophenylsulfonyl group with trifluoromethanesulfonyl to enhance membrane permeability .

Q. What strategies address solubility limitations in in vivo studies?

- Prodrug Approach : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and bioavailability .

Q. How is stability under physiological conditions assessed?

Q. What analytical techniques resolve structural ambiguities in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.